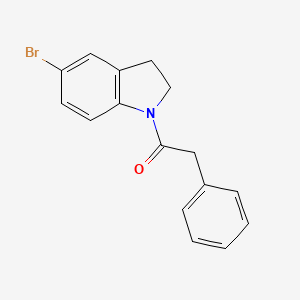

5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole

Overview

Description

“5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that contain a five-membered pyrrole ring fused to a six-membered benzene ring. The term “5-bromo” indicates the presence of a bromine atom at the 5th position of the indole ring. The term “1-(phenylacetyl)” suggests that a phenylacetyl group is attached to the 1st position of the indole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by functionalization at the 1st and 5th positions. The bromination could be achieved through electrophilic aromatic substitution . The attachment of the phenylacetyl group might involve a nucleophilic acyl substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a bromine atom, and a phenylacetyl group. The indole ring is aromatic, which means it is planar and has a system of delocalized π electrons .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the phenylacetyl group. The bromine atom is an electron-withdrawing group, which could make the indole ring more susceptible to electrophilic aromatic substitution . The phenylacetyl group could potentially undergo a variety of reactions, including nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point . The presence of the phenylacetyl group could influence the compound’s solubility in various solvents .Scientific Research Applications

Antimicrobial Activity

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole derivatives have demonstrated significant antimicrobial properties. Heterocyclic compounds derived from this substance have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The findings suggest that these derivatives, especially those with a tetrahydro pyrimidine structure, possess considerable antibacterial activity, indicating their potential for pharmaceutical applications (Mageed et al., 2021).

Synthesis and Structural Characterization

Research has focused on the synthesis of 5-bromo-1H-indole derivatives and their structural analysis. These studies include the synthesis of complex indole-based structures through reactions such as trifluoroacetylation and NBS-promoted reactions. The synthesized compounds are characterized using techniques like NMR, IR spectroscopy, and mass spectrometry, contributing to our understanding of their molecular structure and properties (Mphahlele & Maluleka, 2016), (Zhao-chan, 2013).

Potential Pharmaceutical Applications

There is ongoing research into the potential pharmaceutical applications of compounds derived from 5-bromo-1H-indole. Studies include the exploration of their use as antidiabetic agents, with some compounds exhibiting significant inhibitory potential against the α-glucosidase enzyme. These findings suggest that such compounds could serve as lead molecules for further research in developing new antidiabetic drugs (Nazir et al., 2018).

Crystal Structure Analysis

The crystal structure and molecular interactions of 5-bromo-1H-indole derivatives have been extensively studied. This research involves the analysis of the crystal structure through methods like X-ray crystallography and Hirshfeld surface analysis, providing insights into the molecular arrangement and intermolecular interactions of these compounds (Barakat et al., 2017).

Synthesis of Novel Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various novel heterocyclic compounds. These synthetic routes are instrumental in creating diverse structures like indoles, oxindoles, and others, which can have varied applications in pharmaceuticals and materials science (Kametani et al., 1981).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(5-bromo-2,3-dihydroindol-1-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-14-6-7-15-13(11-14)8-9-18(15)16(19)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGOBYCEZTHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

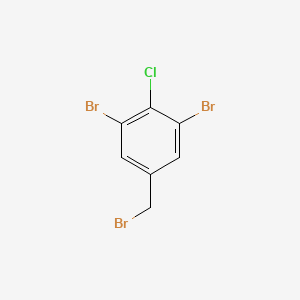

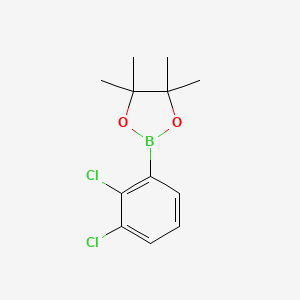

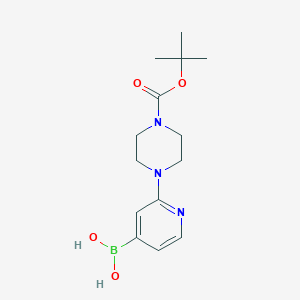

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)

![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)

![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)

![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)

![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)